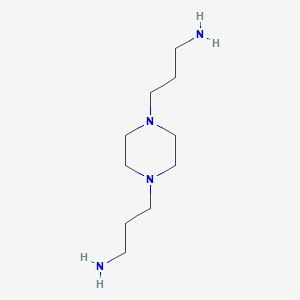

1,4-Bis(3-aminopropyl)piperazine

Description

Properties

IUPAC Name |

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSNPFGLKGCWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4 | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022246 | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis (aminopropyl) piperazine appears as a colorless liquid with a faint fishlike odor. Corosive to tissue. Burns, although requiring some effort to ignite. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7209-38-3 | |

| Record name | BIS (AMINOPROPYL) PIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Bis(3′-aminopropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7209-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007209383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedipropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(3-aminopropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PIPERAZINEDIPROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GVX6C734B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(3-aminopropyl)piperazine, a diamine featuring a central piperazine (B1678402) ring flanked by two aminopropyl chains, is a versatile chemical intermediate with significant potential in various scientific and industrial sectors. Its unique structure, possessing both tertiary and primary amine functionalities, imparts a range of physicochemical properties that make it a valuable building block in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a summary of its applications, to support its use in research and development.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of this compound, providing a consolidated reference for laboratory and development work.

| Identifier | Value |

| IUPAC Name | 3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine |

| CAS Number | 7209-38-3 |

| Molecular Formula | C10H24N4 |

| Molecular Weight | 200.33 g/mol [1] |

| Canonical SMILES | C1CN(CCN1CCCN)CCCN |

| InChI Key | XUSNPFGLKGCWGN-UHFFFAOYSA-N |

| Property | Value | Conditions |

| Physical State | Liquid | 20 °C[1] |

| Appearance | Colorless to Almost colorless clear liquid[1] | |

| Melting Point | 14 °C[1] | |

| Boiling Point | 158 °C | 14 mmHg[1] |

| 335 °C | ||

| 150-152 °C | 2 mmHg | |

| Density | 0.97 g/cm³ | 20 °C[1] |

| 0.973 g/mL | 25 °C | |

| Flash Point | 168 °C[1] | |

| Refractive Index | 1.50 | 20 °C[1] |

| pKa | 10.69 ± 0.10 | Predicted[2] |

| Solubility in Water | Completely miscible[1][2] | |

| Vapor Pressure | 0.0001 mmHg | 25 °C |

Experimental Protocols

The determination of the physicochemical properties of this compound follows established laboratory methodologies. Below are detailed overviews of the experimental protocols for key properties.

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be accurately determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes.

-

Procedure:

-

A small, dried sample of this compound is loaded into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid sample begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

-

Determination of Boiling Point

The boiling point is determined by distillation at a specific pressure.

-

Apparatus: Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask), heating mantle, vacuum source (for reduced pressure measurements).

-

Procedure:

-

The liquid sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and if measuring under reduced pressure, the vacuum is applied and stabilized.

-

The sample is heated until it boils and a steady reflux is established.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.

-

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, or a digital density meter.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the basicity of the amine groups and is crucial for understanding its behavior in solution. Potentiometric titration is a common and accurate method for its determination. The thermodynamic parameters for the protonation of 1,4-bis(3-aminopropyl)-piperazine (BAPP) have been studied in aqueous solution using a potentiometric technique.

-

Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.

-

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured and recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given that this compound has multiple amine groups, multiple pKa values may be determined.

-

Determination of Water Solubility

While this compound is reported to be completely miscible with water, a qualitative experimental verification can be performed.

-

Apparatus: Test tubes or beakers, graduated cylinders or pipettes.

-

Procedure:

-

A known volume of distilled water is placed in a test tube.

-

This compound is added incrementally to the water with agitation.

-

Observations are made for any phase separation, cloudiness, or undissolved droplets. For a completely miscible substance, a single, clear phase will be maintained at all proportions.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound, from initial sample reception to final data analysis and reporting.

Caption: A logical workflow for the physicochemical characterization of a compound.

Applications and Relevance in Drug Development

This compound serves as a key scaffold in medicinal chemistry. Its diamine structure allows for the synthesis of diverse libraries of compounds with potential therapeutic applications. Notably, it has been utilized in the development of:

-

Antimalarial Agents: Derivatives of this compound have been investigated as potential antimalarial drugs. These compounds are often designed to accumulate in the acidic food vacuole of the malaria parasite, inhibiting the formation of hemozoin, a crucial detoxification process for the parasite.

-

Neurodegenerative Disease Therapeutics: The this compound skeleton has been explored for the development of compounds aimed at treating neurodegenerative diseases.

The physicochemical properties outlined in this guide are critical for the rational design and development of drug candidates based on this scaffold. For instance, pKa influences the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Similarly, solubility is a key determinant of bioavailability and formulation development.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a thorough overview of the fundamental physicochemical properties of this compound. The compiled data, alongside the outlined experimental methodologies, offer a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug discovery. A comprehensive understanding of these properties is paramount for the effective and safe utilization of this versatile chemical compound in advancing scientific research and technological development.

References

Experimental Protocol: Synthesis of a 1,4-Bis(3-aminopropyl)piperazine Derivative for Neurodegenerative Disease Research

This protocol details the synthesis of a novel derivative of 1,4-Bis(3-aminopropyl)piperazine, as described in patent literature, for potential application in the treatment and/or prevention of neurodegenerative diseases.

Materials and Reagents:

-

Cesium Carbonate (Cs₂CO₃)

-

Xantphos

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

tert-butyl N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}carbamate

-

Methanol (B129727) (MeOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Dioxane saturated with HCl

Procedure:

-

Reaction Setup:

-

In an oven-dried flask under a nitrogen atmosphere, combine 9-chloro-1,2,3,4-tetrahydroacridine (0.50 g, 2.3 mmol) and Cs₂CO₃ (1.05 g, 3.22 mmol) in 7.45 mL of 1,4-dioxane.

-

Deoxygenate the mixture by passing a stream of nitrogen through it.

-

-

Addition of Catalyst and Ligand:

-

To the deoxygenated mixture, add Xantphos (0.20 g, 0.35 mmol) and Pd₂(dba)₃ (0.11 g, 0.12 mmol).

-

-

Addition of the Piperazine Derivative:

-

Add a solution of tert-butyl N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}carbamate (0.83 g, 2.76 mmol) dissolved in 7.45 mL of 1,4-dioxane to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture for 24 hours.

-

-

Work-up and Purification:

-

Filter the solution through a celite pad and evaporate the solvent.

-

Purify the residue by flash chromatography with a gradient of 0 to 10% methanol in dichloromethane, followed by 0 to 4% ammonia-saturated methanol in dichloromethane. The expected yield of the title compound is approximately 90%.

-

-

Deprotection:

-

Dissolve the purified product (90 mg, 0.19 mmol) in 5 mL of dioxane saturated with HCl.

-

Stir the reaction mixture for 15 hours.

-

Evaporate the solvent.

-

Dissolve the residue in methanol with ammonia (B1221849) and stir for 2 hours.

-

Evaporate the solvent.

-

Dissolve the residue in 15 mL of dichloromethane and wash with a saturated NaHCO₃ solution (3 x 10 mL).

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the final product.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of the this compound derivative.

Caption: Synthesis workflow for a this compound derivative.

In-Depth Technical Guide: Solubility of 1,4-Bis(3-aminopropyl)piperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(3-aminopropyl)piperazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound. Furthermore, this guide discusses the qualitative solubility and outlines the applications of this compound, particularly in the realm of drug discovery. This guide is intended to be a valuable resource for laboratory professionals, enabling informed decisions regarding solvent selection and the design of experimental procedures.

Introduction

This compound (CAS No: 7209-38-3) is a diamine with a piperazine (B1678402) core and two aminopropyl side chains. Its chemical structure, featuring both hydrophobic (the piperazine ring and alkyl chains) and hydrophilic (the primary and tertiary amine groups) moieties, suggests a versatile solubility profile. Understanding its solubility in organic solvents is critical for a wide range of applications, including chemical synthesis, formulation development, and purification processes, particularly in the field of medicinal chemistry where it serves as a scaffold for the development of therapeutic agents.[1]

Solubility of this compound

Qualitative Solubility

This compound is reported to be "very soluble" or "fully miscible" in water.[2][3] Its polar nature, stemming from the multiple nitrogen atoms and the capacity for hydrogen bonding, suggests good solubility in polar organic solvents such as alcohols.[4] Generally, amines are soluble in a variety of organic solvents.[5]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. The absence of this data necessitates experimental determination to meet specific research and development needs. The following sections provide a detailed protocol for this purpose.

Table 1: Qualitative Solubility of this compound

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Very Soluble / Fully Miscible | High polarity and hydrogen bonding capability.[2][3][4] |

| Methanol | Expected to be Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Expected to be Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Isopropanol | Expected to be Soluble | Polar protic solvent. |

| Acetone | Expected to be Soluble | Polar aprotic solvent. |

| Dichloromethane | Expected to be Soluble | Moderately polar solvent. |

| Toluene | Expected to have Lower Solubility | Nonpolar aromatic solvent. |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume or mass of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

The required equilibration time should be determined empirically by taking samples at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to permit the separation of the excess undissolved solute.

-

Alternatively, the vials can be centrifuged at a controlled temperature to facilitate a more rapid and complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot using a syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered aliquot with a known volume of the appropriate solvent in a volumetric flask.

-

Analyze the diluted sample using a validated analytical method, such as GC or HPLC, to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the amine in the diluted sample.

-

Calculate the solubility of this compound in the organic solvent, typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(7209-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 7209-38-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. quora.com [quora.com]

Technical Guide: Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the water solubility and pH characteristics of 1,4-bis(3-aminopropyl)piperazine (CAS RN: 7209-38-3), a tetra-amine with significant applications as a chemical intermediate and functionalizing agent. This document details its high miscibility in water and its alkaline nature in aqueous solutions. Detailed, plausible experimental protocols for the determination of these properties are presented, alongside a discussion of the underlying chemical principles. A logical diagram illustrates the relationship between pH and the protonation state of the molecule, which influences its solubility characteristics.

Introduction

This compound is a versatile chemical compound featuring a piperazine (B1678402) ring functionalized with two aminopropyl side chains. This structure, with its four amine groups, dictates its physicochemical properties, particularly its behavior in aqueous media. An understanding of its water solubility and pH is critical for its application in various fields, including polymer chemistry, materials science, and as a potential component in drug delivery systems. This guide synthesizes available data and provides standardized methodologies for its characterization.

Physicochemical Data

The water solubility and pH of this compound are summarized in the table below.

| Parameter | Value | Conditions | Source(s) |

| Water Solubility | Fully miscible, Completely miscible, Very soluble | Standard temperature and pressure | [1][2][3][4] |

| pH | 11.7 | 1 mg/L solution at 20°C | [1][2] |

| pKa Values | pKa1: ~9.8, pKa2: ~9.0, pKa3: ~6.0, pKa4: <2.5 | Potentiometric titration at various temperatures | [4][5] |

Experimental Protocols

While some sources state the water solubility and a specific pH value, detailed experimental procedures for this compound are not always provided. The following sections describe plausible, detailed methodologies for determining these key parameters, based on standard laboratory practices and OECD guidelines.

Determination of Water Solubility (Qualitative and Quantitative)

Given that this compound is reported to be fully miscible with water, a qualitative assessment is often sufficient. A quantitative determination would confirm the absence of a solubility limit under standard conditions.

Objective: To qualitatively and quantitatively assess the water solubility of this compound.

Principle: This protocol is adapted from general laboratory procedures for assessing the miscibility of liquids. For a substance that is fully miscible, no phase separation will be observed upon mixing with water in any proportion.

Materials:

-

This compound (≥98% purity)

-

Deionized water

-

Volumetric flasks (various sizes)

-

Pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

Part A: Qualitative Assessment of Miscibility

-

Label a series of test tubes with varying volume/volume percentages (e.g., 10%, 25%, 50%, 75%, 90% this compound in water).

-

Using calibrated pipettes, add the appropriate volumes of this compound and deionized water to each test tube to achieve the target concentrations.

-

Cap each test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the test tubes to stand at room temperature (20-25°C) for at least 24 hours.

-

Visually inspect each test tube for any signs of phase separation, cloudiness, or precipitation. The absence of any of these indicates full miscibility.

Part B: Quantitative Confirmation (if necessary)

For a compound that is fully miscible, a traditional saturation limit (as determined by methods like the flask method described in OECD Guideline 105) is not applicable. The focus shifts to confirming homogeneity across a range of concentrations.

-

Prepare a series of solutions of this compound in water at different concentrations (e.g., 1%, 10%, 50%, and 90% by weight).

-

For each concentration, accurately weigh the appropriate amounts of the compound and deionized water into a volumetric flask.

-

Mix thoroughly until a homogenous solution is obtained.

-

A suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), can be used to confirm that the measured concentration of a sample taken from the solution matches the prepared concentration.

Determination of pH

Objective: To determine the pH of an aqueous solution of this compound.

Principle: The pH of the solution is measured using a calibrated pH meter with a glass electrode. This potentiometric method provides an accurate determination of the hydrogen ion activity in the solution.

Materials:

-

This compound (≥98% purity)

-

Deionized water (pH ~7)

-

pH meter with a glass electrode

-

Standard buffer solutions (pH 4, 7, and 10)

-

Beakers

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Calibration of the pH meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions of pH 4, 7, and 10.

-

Preparation of the test solution: To replicate the reported conditions, prepare a 1 mg/L solution. Accurately weigh 1 mg of this compound and dissolve it in 1 liter of deionized water in a volumetric flask. Mix thoroughly.

-

Measurement:

-

Pour a sufficient amount of the test solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir gently to ensure homogeneity.

-

Immerse the calibrated pH electrode into the solution, ensuring the electrode bulb is fully submerged.

-

Allow the pH reading to stabilize before recording the value.

-

The temperature of the solution should also be recorded, as pH can be temperature-dependent.

-

pH and Solubility Relationship

The high water solubility of this compound is attributed to the presence of four amine groups. These groups can act as hydrogen bond acceptors, and upon protonation, the resulting ammonium (B1175870) ions can form strong ion-dipole interactions with water molecules.

As a polybasic compound, this compound can be protonated at its four nitrogen atoms. The degree of protonation is dependent on the pH of the solution. In highly acidic solutions, all four amine groups will be protonated, forming a tetra-cationic species. As the pH increases, the amine groups will be progressively deprotonated. The relationship between the pH and the protonation state is crucial for understanding its behavior in different chemical environments.

The diagram below illustrates the logical relationship between the pH of the aqueous environment and the protonation state of this compound, which in turn governs its solubility.

Caption: Logical workflow of pH's effect on this compound.

Conclusion

This compound is a highly water-miscible compound that forms strongly alkaline solutions. Its solubility is driven by the ability of its four amine groups to engage in hydrogen bonding and, upon protonation, strong ion-dipole interactions with water. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible determination of these fundamental physicochemical properties, which are essential for the effective application of this compound in research and development.

References

Spectroscopic Profile of 1,4-Bis(3-aminopropyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1,4-Bis(3-aminopropyl)piperazine (CAS No: 7209-38-3), a molecule of interest in various chemical and pharmaceutical applications. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting the data in a clear, tabular format for easy reference. Furthermore, it outlines the typical experimental protocols employed to obtain such spectroscopic data.

Overview of this compound

This compound is a diamine featuring a central piperazine (B1678402) ring substituted at the nitrogen atoms with aminopropyl chains. Its chemical structure lends itself to a variety of applications, including its use as a curing agent, a building block in polymer synthesis, and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 4H | -CH₂-NH₂ |

| ~2.4 | Triplet | 4H | -N-CH₂- (propyl chain) |

| ~2.3 | Broad Singlet | 8H | Piperazine ring protons |

| ~1.6 | Quintet | 4H | -CH₂-CH₂-CH₂- |

| ~1.3 | Broad Singlet | 4H | -NH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~57 | Piperazine ring carbons |

| ~55 | -N-CH₂- (propyl chain) |

| ~40 | -CH₂-NH₂ |

| ~30 | -CH₂-CH₂-CH₂- |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350 - 3250 | Medium-Strong, Broad | N-H stretching (primary amine) |

| 2950 - 2800 | Strong | C-H stretching (aliphatic) |

| 1650 - 1580 | Medium | N-H bending (scissoring) |

| 1470 - 1430 | Medium | C-H bending |

| 1150 - 1050 | Medium-Strong | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to fragmentation of the molecule, providing valuable structural information. The NIST WebBook provides access to the mass spectrum of this compound.[1]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity |

| 200 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₂NH₂]⁺ |

| 143 | [M - C₃H₇N]⁺ |

| 113 | [Piperazine-(CH₂)₃NH₂]⁺ |

| 99 | [Piperazine-(CH₂)₂]⁺ |

| 85 | [Piperazine-CH₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion, and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The provided data and protocols are essential for scientists and professionals engaged in research and development involving this versatile compound.

References

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(3-aminopropyl)piperazine

Introduction

1,4-Bis(3-aminopropyl)piperazine is a chemical compound utilized in various research and industrial applications, including as a functionalizing agent for materials like montmorillonite (B579905) and synthetic kanemite.[1] Its handling requires a thorough understanding of its hazardous properties to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures associated with this compound, based on currently available Safety Data Sheets (SDS). It should be noted that while extensive safety and handling information is available, detailed experimental protocols for toxicological studies and specific biological signaling pathway information are not extensively documented in publicly accessible resources. The toxicological properties have not been fully investigated.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 7209-38-3 | [2][3][4][5] |

| Molecular Formula | C₁₀H₂₄N₄ | [4] |

| Molecular Weight | 200.32 g/mol | [4][6] |

| Appearance | Colorless to yellow liquid | [1] |

| Melting Point | 15 °C (59 °F) | [1][5] |

| Boiling Point | 150-152 °C at 2 mmHg (3 hPa) | [1][5] |

| Density | 0.973 g/mL at 25 °C (77 °F) | [1][5] |

| Flash Point | 163 °C (325.4 °F) - closed cup | |

| Solubility | Fully miscible in water | [1] |

| Vapor Density | 6.9 (vs air) | |

| Refractive Index | n20/D 1.502 | [1] |

Hazards Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The GHS classification indicates that it causes severe skin burns and eye damage.[3][4][5]

GHS Classification:

-

Acute Toxicity, Oral (Harmful if swallowed): Category 4 (reported by 58.3% of notifications)[6]

-

Hazardous to the aquatic environment, long-term hazard: Category 3 (reported by 58.3% of notifications)[6]

Hazard Statements (H-phrases):

Toxicological Information

The toxicological data for this compound is limited. It is known to be a corrosive material that can cause severe damage to tissues upon contact.[2] Ingestion can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[2] The material is also extremely destructive to the tissue of the mucous membranes and upper respiratory tract.[5]

| Endpoint | Species | Value | Source |

| Acute Toxicity (Fish) | Pimephales promelas (fathead minnow) | LC50: 2970 - 3240 mg/L, 96h flow-through | [2] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA, or Mexico | No data available | [2] |

| Mutagenic Effects | No information available | No data available | [2] |

| Reproductive Effects | No information available | No data available | [2] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]

-

Skin Protection: Wear appropriate protective gloves (e.g., chemical impermeable gloves) and clothing to prevent skin exposure.[2][7]

-

Respiratory Protection: If ventilation is inadequate or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling Procedures:

-

Do not breathe mist, vapors, or spray.[2]

-

Do not ingest.[2]

-

Do not eat, drink, or smoke when using this product.[7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

-

Store in a designated corrosives area.[2]

-

Store apart from incompatible materials such as oxidizing agents (perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine).[7][8]

Caption: Workflow for the safe handling of this compound in a laboratory setting.

First-Aid and Emergency Procedures

Immediate medical attention is required for any exposure to this compound.[9]

In Case of Eye Contact:

-

Immediately rinse cautiously with water for at least 15-20 minutes.[3][10]

-

Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Immediately call a POISON CENTER or doctor.[3]

In Case of Skin Contact:

-

Take off immediately all contaminated clothing.[3]

-

Rinse skin with water or shower for at least 15 minutes.[3][9]

-

Immediately call a POISON CENTER or doctor.[3]

In Case of Inhalation:

-

Remove the person to fresh air and keep comfortable for breathing.[3]

-

If breathing is difficult, give oxygen.[7]

-

Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[10]

-

Immediately call a POISON CENTER or doctor.[3]

In Case of Ingestion:

-

Rinse mouth.[3]

-

Never give anything by mouth to an unconscious person.[2]

-

Immediately call a POISON CENTER or doctor.[3]

Spill and Leak Procedures:

-

Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2][7]

-

Ensure adequate ventilation.[7]

-

Remove all sources of ignition.[11]

-

Wear appropriate personal protective equipment.[7]

-

Absorb the spill with inert material (e.g., dry sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[2][8]

-

Do not let the chemical enter drains.[11]

Caption: Emergency response procedures for spills and personnel exposure to this compound.

Fire-Fighting Measures

While this compound is a combustible material, it does not ignite readily.[11]

-

Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[11]

-

Specific Hazards: When heated, vapors may form explosive mixtures with air.[11] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides.[8][11] Containers may explode when heated.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Waste disposal methods must be in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] Dispose of contents/container to an approved waste disposal plant.[3]

This compound is a corrosive chemical that demands strict adherence to safety protocols. This guide consolidates the critical safety information from various SDSs to aid researchers and professionals in its safe handling. The core principles of risk mitigation involve using appropriate engineering controls, wearing proper personal protective equipment, and being prepared for emergencies. While the current body of public knowledge lacks detailed experimental toxicological studies, the provided information is sufficient to establish safe handling practices in a laboratory or industrial setting.

References

- 1. This compound | 7209-38-3 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C10H24N4 | CID 81629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7209-38-3 Name: N,N'-bis(3-aminopropyl)piperazine [xixisys.com]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound(7209-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

Navigating the Thermal Landscape of 1,4-Bis(3-aminopropyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Stability

Thermal stability is a critical parameter for any chemical compound, dictating its operational limits and safety profile. For 1,4-Bis(3-aminopropyl)piperazine, a molecule with multiple amine functionalities, understanding its response to thermal stress is essential for applications ranging from a building block in organic synthesis to its potential use in drug development. Thermal decomposition can lead to loss of efficacy, generation of undesirable byproducts, and potentially hazardous situations due to the release of toxic fumes, such as nitrogen oxides.

While a specific decomposition temperature for this compound is not documented, it is known that when heated to decomposition, it emits toxic fumes of NOx.[1] This necessitates a careful approach to its handling at elevated temperatures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling and for designing experimental procedures.

| Property | Value |

| Molecular Formula | C₁₀H₂₄N₄ |

| Molecular Weight | 200.33 g/mol |

| Appearance | Colorless to yellow liquid |

| Melting Point | 15 °C |

| Boiling Point | 150-152 °C at 2 mmHg |

| Density | 0.973 g/mL at 25 °C |

| Flash Point | 163 °C (closed cup) |

Inferred Thermal Stability and Decomposition Profile

In the absence of direct experimental data for this compound, we turn to studies on piperazine (B1678402) (PZ) and its derivatives to provide an informed perspective. Research on the thermal degradation of aqueous piperazine, often in the context of carbon dioxide capture, reveals that its stability is influenced by factors such as temperature, CO₂ loading, and the presence of catalysts.

Studies have shown that the thermal degradation of piperazine in aqueous solutions typically occurs at temperatures between 135 °C and 175 °C. The degradation is a first-order reaction with respect to the piperazine concentration and exhibits an Arrhenius dependence on temperature. The presence of CO₂ can influence the degradation rate.

The decomposition of piperazine is thought to be initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to ring-opening. This initial step is followed by a series of substitution reactions that can produce a variety of degradation products.

Potential Decomposition Pathways

The following diagram illustrates a generalized proposed mechanism for the thermal degradation of piperazine, which may share similarities with the decomposition of this compound due to the shared piperazine core structure.

References

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis using 1,4-Bis(3-aminopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. Their exceptional thermal stability, mechanical strength, and chemical resistance make them suitable for a wide range of applications, from engineering plastics to advanced fibers. The incorporation of specific diamine monomers, such as 1,4-Bis(3-aminopropyl)piperazine, can impart unique properties to the resulting polyamides, including altered solubility, flexibility, and potential for further functionalization, which is of interest in the development of novel materials and drug delivery systems.

This document provides a detailed protocol for the synthesis of polyamides utilizing this compound as the diamine monomer through a low-temperature solution polycondensation method. This technique is widely employed for the preparation of aromatic and semi-aromatic polyamides, as it typically allows for the formation of high molecular weight polymers under mild reaction conditions.

Applications

Polyamides derived from this compound are anticipated to possess a unique combination of properties due to the presence of the piperazine (B1678402) ring and the flexible aminopropyl chains. Potential applications include:

-

Advanced Coatings and Adhesives: The polar nature of the amide and piperazine groups may enhance adhesion to various substrates.

-

Biomedical Materials: The piperazine moiety is a common scaffold in medicinal chemistry, suggesting that polyamides incorporating this unit could be explored for biocompatible materials and drug delivery matrices.

-

Membranes for Separation Processes: The specific structure of the repeating unit could lead to membranes with tailored permeability and selectivity.

Experimental Protocols

This section details a representative low-temperature solution polycondensation method for the synthesis of a polyamide from this compound and a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).

Materials and Equipment:

-

This compound (BAPP)

-

Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Anhydrous Lithium Chloride (LiCl) (optional, as a solubility enhancer)

-

Argon or Nitrogen gas supply

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., ice-salt bath)

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Diamine Solution Preparation: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a precise amount of this compound (BAPP) in anhydrous DMAc. If using, add anhydrous LiCl to the solvent before adding the diamine to aid in the solubility of the final polymer. Stir the mixture under an inert atmosphere until all solids are dissolved.

-

Reaction Cooldown: Cool the diamine solution to 0–5 °C using a low-temperature bath.

-

Diacyl Chloride Addition: In a separate, dry flask, dissolve an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a minimal amount of anhydrous DMAc. Transfer this solution to a dropping funnel and add it dropwise to the stirred, cooled diamine solution over a period of 30–60 minutes.

-

Polymerization: After the complete addition of the diacyl chloride, maintain the reaction mixture at 0–5 °C for 2–4 hours. Subsequently, allow the mixture to slowly warm to room temperature and continue stirring for 12–24 hours. A noticeable increase in viscosity will indicate the progress of the polymerization.

-

Polymer Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (B129727) or ethanol, under vigorous stirring. The polyamide will precipitate as a fibrous or powdered solid.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the non-solvent to remove unreacted monomers, residual solvent, and by-products (such as HCl, which is neutralized by the excess amine or an added acid scavenger). Further washing with hot water can also be performed.

-

Drying: Dry the purified polyamide in a vacuum oven at 80–100 °C for 24 hours or until a constant weight is achieved.

Data Presentation

The following tables summarize typical reaction conditions and expected properties for polyamides synthesized from this compound. Please note that these are representative values and will vary depending on the specific diacyl chloride used and the precise reaction conditions.

Table 1: Representative Reaction Parameters for Polyamide Synthesis

| Parameter | Value |

| Diamine | This compound |

| Diacyl Chloride | Terephthaloyl Chloride / Isophthaloyl Chloride |

| Molar Ratio (Diamine:Diacyl Chloride) | 1:1 |

| Solvent | Anhydrous DMAc or NMP |

| Monomer Concentration | 5-15% (w/v) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Non-solvent for Precipitation | Methanol or Ethanol |

Table 2: Expected Properties of Polyamides based on this compound

| Property | Expected Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.5 |

| Molecular Weight (Mw, g/mol ) | 30,000 - 100,000 |

| Glass Transition Temperature (Tg, °C) | 150 - 250 |

| 5% Weight Loss Temperature (TGA, °C) | > 400 |

| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) |

Visualizations

Diagram 1: General Reaction Scheme for Polyamide Synthesis

General reaction of BAPP and a diacyl chloride.

Diagram 2: Experimental Workflow for Polyamide Synthesis

Step-by-step workflow for polyamide synthesis.

Diagram 3: Logical Relationship of Monomer Structure to Polymer Properties

Influence of monomer structure on polymer properties.

Application Notes and Protocols: 1,4-Bis(3-aminopropyl)piperazine as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,4-Bis(3-aminopropyl)piperazine (BAPP) as a curing agent for epoxy resins. This document outlines the material's properties, recommended formulations, curing schedules, and detailed experimental protocols for characterization of the resulting thermoset polymer.

Introduction

This compound is a versatile aliphatic amine curing agent for epoxy resins. Its molecular structure, featuring two primary and two tertiary amine groups, allows for the formation of a highly cross-linked polymer network, imparting a unique balance of properties to the cured epoxy system. The long, flexible aminopropyl chains can contribute to improved toughness and flexibility, while the piperazine (B1678402) ring provides a rigid backbone. This curing agent is suitable for a range of applications, including coatings, adhesives, composites, and encapsulation materials.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for calculating stoichiometric mix ratios and for safe handling of the material.

| Property | Value |

| CAS Number | 7209-38-3[1] |

| Molecular Formula | C₁₀H₂₄N₄[1] |

| Molecular Weight | 200.32 g/mol [1][2] |

| Appearance | Colorless to yellow liquid |

| Density | 0.973 g/mL at 25 °C[1] |

| Boiling Point | 150-152 °C at 2 mmHg[1] |

| Amine Hydrogen Equivalent Weight (AHEW) | 50.08 g/eq |

| Functionality | 4 (four active amine hydrogens) |

Recommended Formulations and Curing Schedules

The optimal concentration of this compound required for curing is determined by the epoxy equivalent weight (EEW) of the selected epoxy resin. A stoichiometric amount of the curing agent is generally recommended to achieve a fully cured network with optimal properties.[3]

Stoichiometric Calculation:

The recommended loading of BAPP in parts per hundred of resin (phr) can be calculated using the following formula:

phr = (AHEW / EEW) * 100

Where:

-

AHEW is the Amine Hydrogen Equivalent Weight of BAPP (50.08 g/eq).

-

EEW is the Epoxy Equivalent Weight of the epoxy resin.

For a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with an EEW of 190 g/eq, the recommended loading would be:

phr = (50.08 / 190) * 100 ≈ 26.4 phr

Typical Curing Schedules:

Similar to other aliphatic amine curing agents, BAPP can be used for both room temperature and elevated temperature curing. The choice of the curing schedule will significantly impact the final properties of the cured epoxy.

| Curing Schedule | Temperature | Time | Remarks |

| Room Temperature Cure | 20-25 °C | 24-48 hours | Results in a partially cured, handleable material. A post-cure is recommended for optimal properties. |

| Elevated Temperature Cure | 80-100 °C | 2-4 hours | Promotes a higher degree of cross-linking, leading to improved thermal and mechanical properties. |

| Two-Step Cure | 25 °C for 24 hours, followed by 100 °C for 2 hours | 26 hours | A common approach to minimize internal stresses while achieving a high glass transition temperature. |

Expected Performance of BAPP-Cured Epoxy Systems

| Property | Expected Value Range |

| Glass Transition Temperature (Tg) | 100 - 140 °C (with post-cure) |

| Tensile Strength | 60 - 80 MPa |

| Flexural Strength | 100 - 130 MPa |

| Hardness (Shore D) | 80 - 90 |

Experimental Protocols

The following protocols describe the standard procedures for preparing and characterizing epoxy resin samples cured with this compound.

Sample Preparation and Curing

This protocol outlines the steps for preparing test specimens for mechanical and thermal analysis.

-

Materials:

-

Liquid Epoxy Resin (e.g., DGEBA, EEW 185-195 g/eq)

-

This compound (BAPP)

-

Disposable mixing cups and stirring rods

-

Silicone molds for test specimens

-

Vacuum desiccator

-

Programmable oven

-

-

Procedure:

-

Calculate the required amounts of epoxy resin and BAPP based on the stoichiometric ratio.

-

Weigh the epoxy resin into a clean, dry mixing cup.

-

Add the calculated amount of BAPP to the epoxy resin.

-

Mix the components thoroughly with a stirring rod for 3-5 minutes, ensuring a homogeneous mixture.

-

Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.

-

Pour the degassed mixture into the silicone molds.

-

Cure the samples according to the desired curing schedule (see Table 2).

-

After curing, allow the samples to cool slowly to room temperature before demolding.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and to analyze the curing kinetics of the epoxy-BAPP system.

-

Instrument: Differential Scanning Calorimeter

-

Sample Preparation: A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.

-

Procedure:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample to room temperature.

-

Reheat the sample to 200 °C at the same heating rate.

-

The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.

-

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the cured epoxy.

-

Instrument: Thermogravimetric Analyzer

-

Sample Preparation: A small sample (10-20 mg) of the cured epoxy is placed in a TGA crucible.

-

Procedure:

-

Heat the sample from room temperature to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Determine the onset of decomposition temperature and the char yield at a specific temperature (e.g., 600 °C).

-

Mechanical Properties Testing

Standardized tests are used to determine the mechanical performance of the cured epoxy material.

-

Tensile Testing (ASTM D638):

-

Use dog-bone shaped specimens.

-

Conduct the test on a universal testing machine at a constant crosshead speed.

-

Determine the tensile strength, modulus of elasticity, and elongation at break.

-

-

Flexural Testing (ASTM D790):

-

Use rectangular bar specimens.

-

Perform a three-point bending test on a universal testing machine.

-

Determine the flexural strength and flexural modulus.

-

Chemical Reaction Pathway

The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of BAPP attack the electrophilic carbon atoms of the epoxy rings, leading to the opening of the rings and the formation of hydroxyl groups and secondary amines. These newly formed secondary amines can then react with additional epoxy groups. The tertiary amine groups within the piperazine ring can also catalyze the etherification reaction between the newly formed hydroxyl groups and other epoxy groups, further increasing the cross-link density.

Safety and Handling

This compound is a corrosive material and a powerful irritant to the skin, eyes, and mucous membranes. It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. The expected performance data is based on estimations from similar chemical structures and should not be taken as guaranteed values. It is the responsibility of the user to conduct their own experiments to determine the suitability of this compound for their specific application.

References

Application Notes and Protocols: Functionalization of Silica Nanoparticles with 1,4-Bis(3-aminopropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of silica (B1680970) nanoparticles (SNPs) with 1,4-Bis(3-aminopropyl)piperazine. This modification introduces primary and tertiary amine functionalities onto the silica surface, creating a cationic charge and providing reactive sites for the covalent attachment of various molecules. These functionalized nanoparticles are promising candidates for a range of biomedical and catalytic applications, including drug delivery, gene therapy, and heterogeneous catalysis. The protocols described herein are based on established methods for amine functionalization of silica nanoparticles and have been adapted for the specific use of this compound.

Introduction

Silica nanoparticles are widely utilized as versatile platforms in various scientific fields due to their biocompatibility, high surface area-to-volume ratio, tunable pore size, and the ease with which their surface can be chemically modified. The surface of silica nanoparticles is abundant in silanol (B1196071) groups (Si-OH), which serve as anchor points for covalent functionalization with organosilanes.

The functionalization with amine-containing molecules is of particular interest as it imparts a positive surface charge, which is advantageous for interacting with negatively charged biological molecules such as DNA, siRNA, and certain proteins. This compound is a diamine that offers two primary amine groups at the termini of propyl chains and a central piperazine (B1678402) ring containing two tertiary amines. This structure provides a high density of amine groups, enhancing the potential for electrostatic interactions and offering multiple points for further conjugation.

Potential applications for silica nanoparticles functionalized with this compound include:

-

Gene Delivery: The high positive charge density can facilitate the complexation and protection of nucleic acids, aiding in their cellular uptake.[1][2][3]

-

Drug Delivery: The functionalized surface can be used to attach drugs through various linker chemistries, potentially for targeted or controlled release applications.[4][5]

-

Catalysis: The amine groups can act as basic catalysts or as ligands for the immobilization of metal nanoparticles, creating recoverable and reusable catalytic systems.[6][7]

Experimental Protocols

Two primary methods for the functionalization of silica nanoparticles with aminosilanes are post-synthesis grafting and co-condensation. The selection of the method depends on the desired distribution of the amine groups and the characteristics of the final nanoparticles.

Materials and Equipment

-

Silica nanoparticles (pre-synthesized for grafting method)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

This compound

-

(3-Aminopropyl)triethoxysilane (APTES) as a comparable agent

-

Ethanol (B145695) (anhydrous)

-

Toluene (B28343) (anhydrous)

-

Ammonia (B1221849) solution (28-30%)

-

Deionized water

-

Round-bottom flasks

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Centrifuge

-

Sonication bath

-

Drying oven or vacuum oven

Protocol 1: Post-Synthesis Grafting

This method involves the covalent attachment of this compound onto the surface of pre-synthesized silica nanoparticles.

-

Preparation of Silica Nanoparticles: Synthesize silica nanoparticles using a modified Stöber method or obtain commercially available nanoparticles.[8]

-

Activation of Silica Nanoparticles: Disperse 1 gram of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate for 30 minutes to ensure a uniform dispersion.

-

Functionalization Reaction: Add 1 mmol of this compound to the nanoparticle suspension.

-

Reflux: Heat the mixture to reflux at 110°C under a nitrogen atmosphere with vigorous stirring for 24 hours.

-

Washing: Cool the reaction mixture to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Purification: Wash the nanoparticles sequentially with toluene and ethanol (three times each) to remove unreacted reagents.

-

Drying: Dry the purified nanoparticles in a vacuum oven at 60°C overnight. Store the final product in a desiccator.

Protocol 2: Co-condensation (One-Pot Synthesis)

In this method, the amine-containing molecule is incorporated into the silica matrix during the synthesis of the nanoparticles.

-

Reaction Setup: In a round-bottom flask, mix 100 mL of ethanol and 10 mL of deionized water. Add 5 mL of ammonia solution (28-30%) and stir vigorously for 15 minutes.

-

Precursor Mixture: In a separate vial, prepare a mixture of 5 mL of TEOS and 0.5 mmol of this compound.

-

Nanoparticle Formation: Add the TEOS and piperazine mixture dropwise to the ethanol-water-ammonia solution under vigorous stirring.

-

Reaction: Continue stirring at room temperature for 12 hours. A white precipitate will form, indicating the formation of functionalized silica nanoparticles.

-

Washing and Purification: Collect the nanoparticles by centrifugation. Wash the nanoparticles thoroughly with deionized water and ethanol to remove any unreacted precursors and the ammonia catalyst.

-

Drying: Dry the final product under vacuum at 60°C overnight.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the physicochemical properties of the modified nanoparticles.

| Characterization Technique | Parameter Measured | Typical Results for Amine-Functionalized SNPs |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Appearance of N-H and C-H stretching and bending vibrations. |

| Thermogravimetric Analysis (TGA) | Amount of grafted organic material | Weight loss at temperatures corresponding to the decomposition of the organic moiety, allowing for quantification of grafting density.[9] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and particle size distribution | Increase in hydrodynamic diameter after functionalization. |

| Zeta Potential Measurement | Surface charge | Shift from a negative zeta potential for bare silica to a positive zeta potential after amine functionalization. |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size, and aggregation state | Visualization of nanoparticle size and shape. Can indicate if functionalization leads to aggregation.[9] |

| Elemental Analysis (CHN) | Elemental composition | Quantification of carbon, hydrogen, and nitrogen content to confirm the presence of the organic functional group. |

| Ninhydrin Assay | Quantification of primary amine groups | A colorimetric method to determine the concentration of accessible primary amine groups on the nanoparticle surface.[10][11] |

Data Presentation

The following table summarizes hypothetical characterization data for silica nanoparticles before and after functionalization with this compound, based on typical results for amine functionalization.

| Property | Bare Silica Nanoparticles | Piperazine-Functionalized SNPs (Grafting) | Piperazine-Functionalized SNPs (Co-condensation) |

| Average Diameter (TEM) | 100 nm | 102 nm | 110 nm |

| Hydrodynamic Diameter (DLS) | 115 nm | 130 nm | 145 nm |

| Zeta Potential (pH 7.4) | -25 mV | +35 mV | +40 mV |

| Amine Loading (mmol/g) | N/A | ~0.5 mmol/g | ~0.8 mmol/g |

| Surface Area (BET) | 450 m²/g | 380 m²/g | 350 m²/g |

| Pore Volume | 0.8 cm³/g | 0.65 cm³/g | 0.60 cm³/g |

Visualizations

Experimental Workflows

Caption: Experimental workflows for the two functionalization methods.

Proposed Application Pathway: Gene Delivery

Caption: Proposed mechanism for gene delivery.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

TEOS is harmful if inhaled and can cause serious eye irritation.

-

Ammonia solution is corrosive and has a pungent odor.

-

Toluene is flammable and toxic.

-

Follow standard laboratory safety procedures for handling nanoparticles.

Conclusion

The functionalization of silica nanoparticles with this compound presents a promising avenue for the development of advanced materials for biomedical and catalytic applications. The protocols outlined in this document provide a foundation for the synthesis and characterization of these novel nanoparticles. Further optimization of reaction conditions and in-depth application-specific studies are encouraged to fully explore the potential of this functionalization strategy.

References

- 1. Improved Gene Transfer with Functionalized Hollow Mesoporous Silica Nanoparticles of Reduced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silica-Based Gene Delivery Systems: From Design to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]